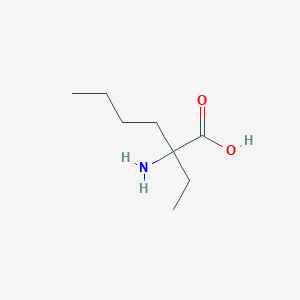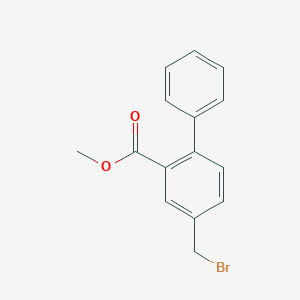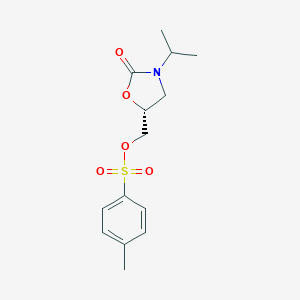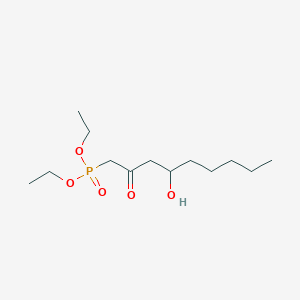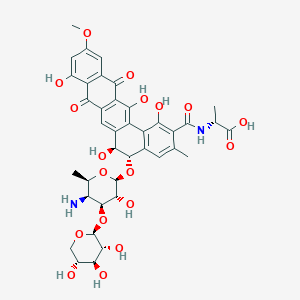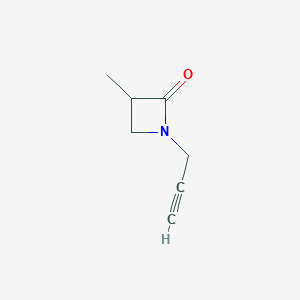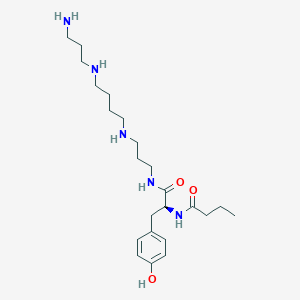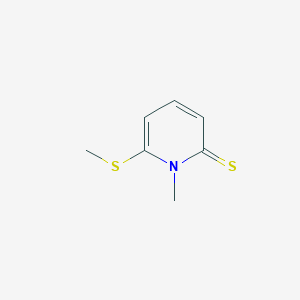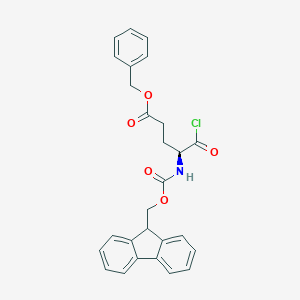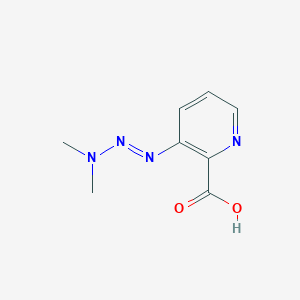
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid, commonly known as DMDP, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. DMDP belongs to the category of diazenylpyridines, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
DMDP has been studied extensively for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that DMDP has the potential to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. DMDP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques that are associated with the disease.
Mecanismo De Acción
The mechanism of action of DMDP involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. DMDP has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. DMDP has also been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide levels in cells.
Efectos Bioquímicos Y Fisiológicos
DMDP has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that DMDP can induce apoptosis or programmed cell death in cancer cells by activating various pathways involved in cell death. DMDP has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDP has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. DMDP also has a high level of selectivity for its targets, which makes it a valuable tool for studying specific pathways and enzymes. However, DMDP also has some limitations for use in lab experiments. It can be difficult to work with due to its potential hazards, and its effects can be difficult to interpret due to its complex mechanism of action.
Direcciones Futuras
There are several future directions for research on DMDP. One area of research is in the development of more selective and potent inhibitors of PARP and PDE enzymes. Another area of research is in the development of new methods for the synthesis and purification of DMDP. Additionally, research is needed to further elucidate the mechanism of action of DMDP and its potential applications in other scientific research fields.
Conclusion:
DMDP is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its mechanism of action involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. DMDP has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DMDP, including the development of more selective and potent inhibitors of PARP and PDE enzymes, and the elucidation of its mechanism of action in other scientific research fields.
Métodos De Síntesis
DMDP can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxylic acid with dimethylamine and nitrous acid. The resulting product is then subjected to further reactions to obtain the final DMDP compound. The synthesis of DMDP requires careful handling of the reactants and strict adherence to safety protocols due to the potential hazards associated with the use of nitrous acid.
Propiedades
Número CAS |
116708-30-6 |
|---|---|
Nombre del producto |
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid |
Fórmula molecular |
C8H10N4O2 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
3-(dimethylaminodiazenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2/c1-12(2)11-10-6-4-3-5-9-7(6)8(13)14/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
ABJSYTQJFSOBIO-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=C(N=CC=C1)C(=O)O |
SMILES canónico |
CN(C)N=NC1=C(N=CC=C1)C(=O)O |
Sinónimos |
2-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



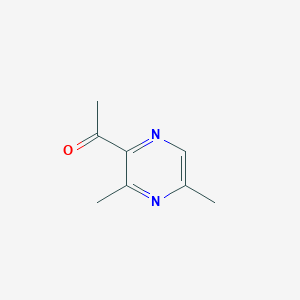
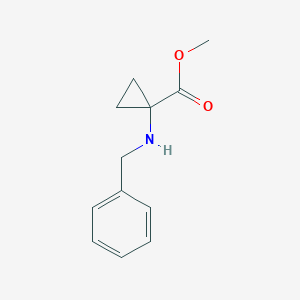
![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
